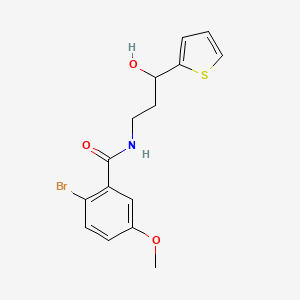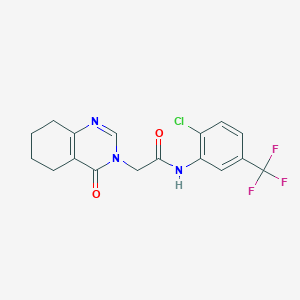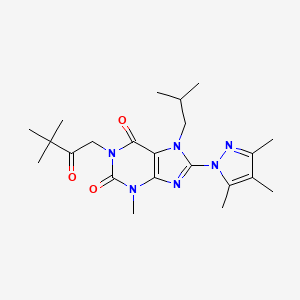
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Polymer Synthesis and Characterization
Research on novel diamines and their polymerization with various dianhydrides highlights the development of new polyimides with significant solubility in organic solvents and high thermal stability. These materials are potentially applicable in high-performance applications due to their favorable thermal and solubility properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticancer and Antimicrobial Research
Anticancer Activity
The design and synthesis of pyrimidin-4-one derivatives have shown significant anticancer activity, especially against human breast adenocarcinoma cell lines. This suggests that compounds with similar core structures could be explored for their potential as anticancer agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antimicrobial Activity
The development of chromone-pyrimidine coupled derivatives demonstrates an environmentally friendly synthesis approach, with some derivatives exhibiting potent antifungal and antibacterial activities. This indicates the potential for structurally related compounds in antimicrobial research (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Heterocyclic Compound Synthesis
Development of Heterocyclic Compounds
The synthesis of heterocyclic compounds through interactions with various chemical reagents underscores the versatility and potential of pyrimidine derivatives in creating bioactive molecules. Such compounds have applications ranging from medicinal chemistry to materials science, indicating a broad research area for related chemical structures (El-kerdawy, Yousif, El-Emam, Moustafa, & El-Sherbeny, 1996).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol with 2-oxo-2-(phenethylamino)ethyl chloride followed by reaction with 3,4-difluorobenzoyl chloride.", "Starting Materials": [ "4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol", "2-oxo-2-(phenethylamino)ethyl chloride", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol is reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 2-oxo-2-(phenethylamino)ethyl chloride in the presence of a base such as triethylamine to form the intermediate N-(2-(phenethylamino)-2-oxoethyl)-4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol.", "Step 3: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
CAS-Nummer |
872608-47-4 |
Produktname |
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
Molekularformel |
C21H19F2N5O3S |
Molekulargewicht |
459.47 |
IUPAC-Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c22-14-7-6-13(10-15(14)23)19(30)26-17-18(24)27-21(28-20(17)31)32-11-16(29)25-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI-Schlüssel |
JQTMRTHDZLCKAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



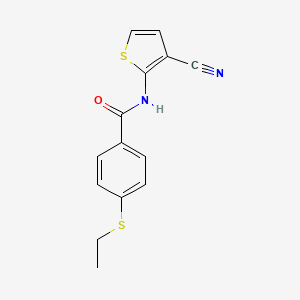
![Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2919545.png)
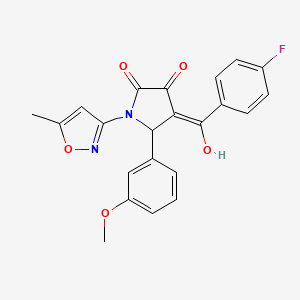

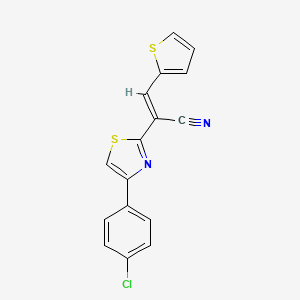
![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919551.png)
![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)
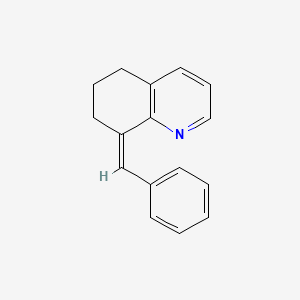

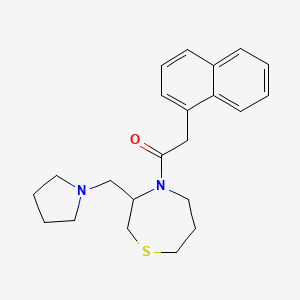
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2919561.png)
